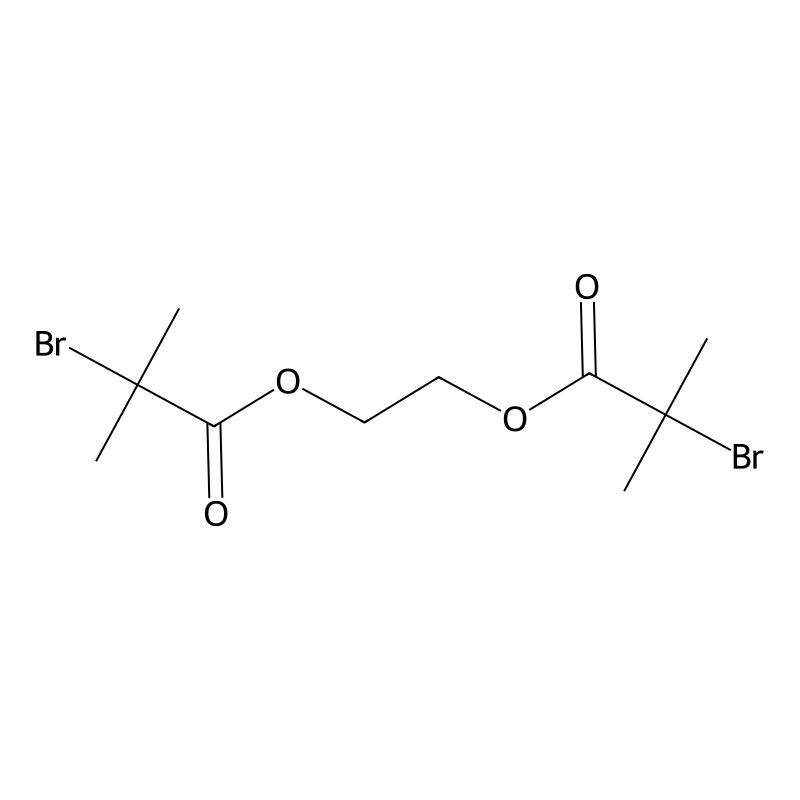

Ethylene bis(2-bromoisobutyrate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bromine Atom Source

Ethylene bis(2-bromoisobutyrate) readily releases bromine atoms, making it a valuable reagent in organic synthesis. These bromine atoms can participate in various reactions, such as:

- Alkylation reactions: Bromine atoms can substitute for hydrogen atoms in organic molecules, creating new carbon-carbon bonds.

- Acylation reactions: Similar to alkylation, bromine atoms can be replaced by acyl groups (R-CO-) derived from carboxylic acids or acid derivatives.

- Bromination reactions: Ethylene bis(2-bromoisobutyrate) can directly introduce bromine atoms into organic molecules, forming brominated derivatives.

The controlled release and reactivity of the bromine atoms from Ethylene bis(2-bromoisobutyrate) make it a versatile tool for organic chemists.

Initiator for Atom Transfer Radical Polymerization (ATRP)

Ethylene bis(2-bromoisobutyrate) is a crucial initiator for ATRP, a controlled/living radical polymerization technique. In ATRP, the initiator reversibly transfers a bromine atom to a growing polymer chain, enabling precise control over the chain length, architecture, and functionality of the final polymer.

This controlled polymerization allows researchers to:

- Synthesize polymers with well-defined molecular weights and narrow molecular weight distributions, crucial for material properties and applications.

- Design polymers with specific functionalities at the chain ends, enabling further modification and conjugation with other molecules.

Ethylene bis(2-bromoisobutyrate) has become a popular ATRP initiator due to its:

- High initiating efficiency: Most of the initiator molecules successfully initiate polymer chains, minimizing initiator waste.

- Compatibility with various monomers: Ethylene bis(2-bromoisobutyrate) can initiate the polymerization of a wide range of monomers, offering versatility in polymer design.

- Good control over polymerization: The controlled release of the bromine atom ensures precise regulation of the polymer chain growth.

Ethylene bis(2-bromoisobutyrate) is a chemical compound with the molecular formula and a molecular weight of 360.04 g/mol. It is classified as a difunctional initiator, primarily used in the field of polymer chemistry, particularly for initiating atom transfer radical polymerization (ATRP). The compound features two bromoisobutyryl groups attached to an ethylene glycol backbone, which allows it to initiate polymerization at two sites simultaneously, making it valuable for synthesizing complex polymer structures and block copolymers .

Ethylene bis(2-bromoisobutyrate) primarily undergoes nucleophilic substitution reactions and hydrolysis. In hydrolysis, the compound reacts with water or hydroxide ions to yield ethanol and 2-bromoisobutyric acid. The general reaction can be represented as follows:

Additionally, it can participate in various nucleophilic substitution reactions where reagents such as sodium hydroxide are employed under aqueous conditions .

The synthesis of ethylene bis(2-bromoisobutyrate) typically involves the esterification of ethylene glycol with α-bromoisobutyryl bromide. The procedure generally includes the following steps:

- Reagents: Ethylene glycol and α-bromoisobutyryl bromide are used along with triethylamine as a base.

- Reaction Conditions: The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under nitrogen atmosphere to prevent moisture interference.

- Procedure: Ethylene glycol is mixed with triethylamine and cooled in an ice bath. α-Bromoisobutyryl bromide is added slowly to the mixture, followed by stirring.

- Purification: The product is purified through methods such as column chromatography or crystallization from suitable solvents .

Ethylene bis(2-bromoisobutyrate) is primarily utilized in:

- Polymer Chemistry: As a difunctional initiator for ATRP, it facilitates the controlled synthesis of functional polymers with predetermined molecular weights.

- Material Science: Its ability to initiate polymerization at two sites makes it suitable for creating block copolymers and other complex structures that have applications in coatings, adhesives, and biomedical devices .

While specific studies on the interactions of ethylene bis(2-bromoisobutyrate) with biological systems are scarce, its role in ATRP suggests potential interactions with various catalysts and reagents used in polymer synthesis. These interactions may influence the efficiency of polymerization processes but require further investigation to elucidate any significant biological implications .

Several compounds share structural or functional similarities with ethylene bis(2-bromoisobutyrate). Key comparisons include:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Ethyl α-bromoisobutyrate | Monofunctional brominated ester | Simpler structure; less effective as an initiator |

| Pentaerythritol tetrakis(2-bromoisobutyrate) | Tetrafunctional brominated ester | Higher functionality; used for more complex polymers |

| Bis[2-(2′-bromoisobutyryloxy)ethyl]disulfide | Contains disulfide linkage; difunctional | Unique linkage provides different reactivity |

Ethylene bis(2-bromoisobutyrate) stands out due to its difunctionality, allowing simultaneous initiation at two sites, which enhances its utility in synthesizing advanced polymer architectures compared to these similar compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant